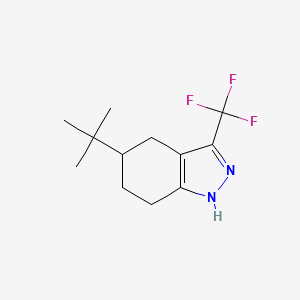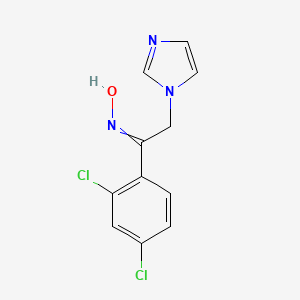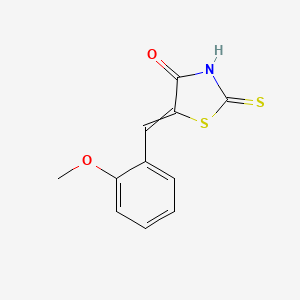
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is an organometallic compound that features a titanium center coordinated to two pentamethylcyclopentadienyl ligands and two chloride ions. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent. One common method is to react titanium tetrachloride with pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and may be facilitated by a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Chemical Vapor Deposition: It is used as a precursor in the chemical vapor deposition process to produce thin films of titanium-containing materials.
Wirkmechanismus
The mechanism by which Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical reactions, such as hydrogenation or polymerization. The pentamethylcyclopentadienyl ligands stabilize the titanium center and modulate its reactivity, while the chloride ligands can be easily substituted to introduce new functionalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) tetrachloride: A common titanium compound used in various industrial processes.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Zirconium(IV) pentamethylcyclopentadienyl dichloride: A similar compound with zirconium instead of titanium.
Uniqueness
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric and electronic effects that enhance the reactivity and stability of the titanium center, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C20H32Cl2Ti |
|---|---|
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6H,1-5H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
XSZDUPFJVWKSCC-UHFFFAOYSA-L |
Kanonische SMILES |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)

![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)
